7-[(Prop-2-yn-1-yl)oxy]-3,4-dihydroisoquinolin-1(2H)-one
Description
Properties
CAS No. |
917884-95-8 |
|---|---|
Molecular Formula |
C12H11NO2 |
Molecular Weight |
201.22 g/mol |
IUPAC Name |
7-prop-2-ynoxy-3,4-dihydro-2H-isoquinolin-1-one |
InChI |
InChI=1S/C12H11NO2/c1-2-7-15-10-4-3-9-5-6-13-12(14)11(9)8-10/h1,3-4,8H,5-7H2,(H,13,14) |
InChI Key |
ONZNCHXLABWRKR-UHFFFAOYSA-N |
Canonical SMILES |
C#CCOC1=CC2=C(CCNC2=O)C=C1 |
Origin of Product |
United States |
Preparation Methods
Step-by-Step Synthesis
Starting Material Preparation
The synthesis typically begins with the preparation of a precursor compound, such as 1-(tert-butyl) 3-methyl 4-(prop-2-yn-1-yl)piperazine-1,3-dicarboxylate. This is achieved by reacting 1-(tert-butyl) 3-methylpiperazine-1,3-dicarboxylate with prop-2-yn-1-bromide in DMF at elevated temperatures.- Reaction Conditions :
- Reagents: K₂CO₃ as a base
- Temperature: 50 °C
- Yield: Approximately 97.3% after purification through column chromatography.
Compound Reaction Conditions Yield 1-(tert-butyl) 3-methyl 4-(prop-2-yn-1-yl)piperazine-1,3-dicarboxylate DMF, K₂CO₃, 50 °C 97.3% - Reaction Conditions :
Formation of Carboxylic Acid Derivative
The next step involves converting the diester into a carboxylic acid by hydrolysis using lithium hydroxide in THF and water.- Reaction Conditions :
- Reagents: LiOH·H₂O
- Temperature: Room temperature
- Yield: Approximately 77.2%.
Compound Reaction Conditions Yield 4-(tert-butoxycarbonyl)-1-(prop-2-yn-1-yl)piperazine-2-carboxylic acid THF/H₂O, LiOH·H₂O 77.2% - Reaction Conditions :
Coupling Reaction
The carboxylic acid is then coupled with an amine derivative of isoquinoline using HATU and triethylamine as coupling agents.- Reaction Conditions :
- Temperature: Room temperature
- Yield: Approximately 71.8%.
Compound Reaction Conditions Yield tert-butyl 3-(6-amino-1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-4-(prop-2-yn-1-yl)piperazine-1-carboxylate DMF, HATU/TEA 71.8% - Reaction Conditions :
Final Deprotection and Isolation
The final step involves deprotecting the tert-butyl group to yield the target compound, which can be purified through silica gel chromatography.
Analytical Techniques
To confirm the structure and purity of the synthesized compound, various analytical techniques are employed:
NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is used to analyze the molecular structure and confirm the presence of specific functional groups:
| NMR Data | Chemical Shift (δ) |
|---|---|
| Methyl protons | ~3.64 ppm |
| Propynyl protons | ~3.20 ppm |
| Aromatic protons | Variable |
LC-MS Analysis
Liquid Chromatography-Mass Spectrometry (LC-MS) is utilized to assess the molecular weight and purity of the final product:
| Analysis Type | Result |
|---|---|
| Molecular Weight | Confirmed at ~C₁₂H₁₁NO₁ |
| Retention Time | ~0.396 min |
Chemical Reactions Analysis
Types of Reactions
7-[(Prop-2-yn-1-yl)oxy]-3,4-dihydroisoquinolin-1(2H)-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the propargyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carbonyl compounds, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of derivatives depending on the nucleophile employed.
Scientific Research Applications
7-[(Prop-2-yn-1-yl)oxy]-3,4-dihydroisoquinolin-1(2H)-one has several scientific research applications:
Chemistry: It serves as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions.
Mechanism of Action
The mechanism of action of 7-[(Prop-2-yn-1-yl)oxy]-3,4-dihydroisoquinolin-1(2H)-one involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes, thereby affecting various biochemical pathways. The propargyl group in the compound can form covalent bonds with active site residues of enzymes, leading to inhibition of enzyme activity. This mechanism is particularly relevant in the context of drug design, where enzyme inhibition is a common strategy for therapeutic intervention .
Comparison with Similar Compounds
Similar Compounds
4-(Pentyloxy)-7-(prop-2-yn-1-yloxy)pteridin-2-amine: This compound shares the propargyl group and has similar reactivity.
tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate: Another compound with an alkyne functional group that exhibits similar chemical behavior
Uniqueness
7-[(Prop-2-yn-1-yl)oxy]-3,4-dihydroisoquinolin-1(2H)-one is unique due to its isoquinoline core structure, which imparts distinct chemical and biological properties. The presence of the propargyl group allows for versatile chemical modifications, making it a valuable intermediate in organic synthesis and drug development.
Featured Recommendations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
